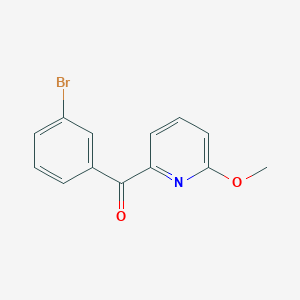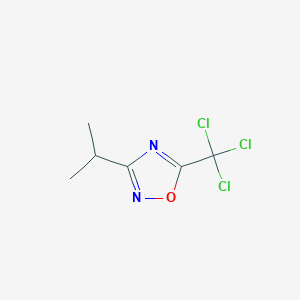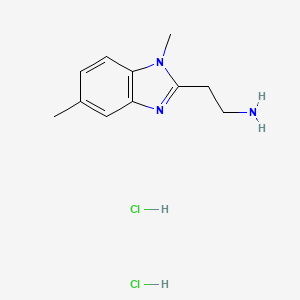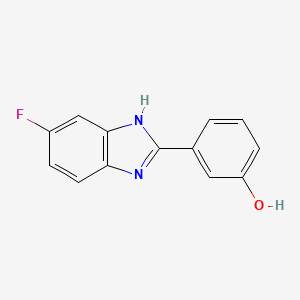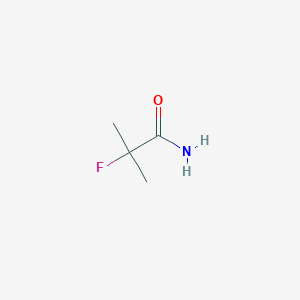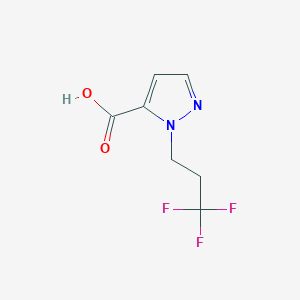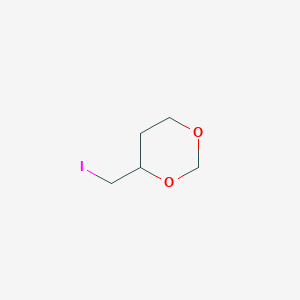
4-(Iodomethyl)-1,3-dioxane
説明
4-(Iodomethyl)-1,3-dioxane (4-IMD) is an organic compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including aldol condensation, Wittig olefination, and Grignard reactions. 4-IMD has been used in the synthesis of a variety of compounds, including drugs, natural products, and polymers.
科学的研究の応用
Enantioselective Synthesis of Homo-N-Nucleosides
4-(Iodomethyl)-1,3-dioxane has been used in the synthesis of homo-N-nucleoside analogs. The compound was prepared from dimethyl tartrate and reacted with nucleobases like uracil and adenine (Yu & Carlsen, 2008).
Degradation in the Nuclear Industry
In the nuclear industry, 1,4-dioxane is utilized as a solvent in liquid scintillation techniques for measuring beta-emitters such as tritium (3H) or C14 in aqueous media. Its degradation using advanced oxidation processes has been studied to address the contamination risks (Chitra et al., 2012).
Regioselective Lithium-Iodine Exchange-Initiated Cleavage
The lithium-iodine exchange-initiated fragmentation of 4-substituted 2-iodomethyl-1,3-dioxanes has been studied, showcasing a complex-induced proximity effect responsible for the selectivity of the cleavage (Bailey & Fair, 2016).
Bioremediation of Contaminated Waters
Studies have focused on bioremediation strategies for 1,4-dioxane contamination in groundwater, surface water, and drinking water. The research emphasized the challenges due to its unique chemical properties and co-occurrence with other contaminants (Zhang et al., 2017).
Conformational Analysis in Organic Synthesis
Conformational analysis of 1,3-dioxane derivatives, including this compound, has been essential in understanding their structural properties andapplications in organic synthesis (Kuznetsov et al., 2009).
Synthesis of 1,3-Dioxane Derivatives
Iodine has been found effective for the cross-coupling of olefins with aldehydes to produce 4-substituted 1,3-dioxane derivatives, including this compound. This method is significant for its simplicity, convenience, and practicality in synthesis (Yadav et al., 2008).
Studies on Cyclic Ethers
Research has been conducted on the synthesis and conformations of various isomers of 1,4-dioxane, including derivatives like this compound. This is crucial for understanding the structure and behavior of these compounds (Sumi & Kametani, 1973).
Microbial Fenton Reaction for Environmental Remediation
Studies have shown that a microbially driven Fenton reaction can degrade 1,4-dioxane effectively. This approach is promising for in situ remediation technologies to degrade contaminants like 1,4-dioxane in environmental settings (Sekar & DiChristina, 2014).
Molecular Dynamics in Liquid Dioxanes
Molecular dynamics studies of liquids with 1,4-dioxane or 1,3-dioxane molecules provide insights into how these solvents interact in solute−solvent interactions, which is crucial for understanding their applications in different scientific fields (Geerlings et al., 2000).
UV/Hydrogen Peroxide Process in Water Purification
Research has been focused on understanding the degradation mechanism of 1,4-dioxane in water using the UV/Hydrogen Peroxide process. This is vital for developing more effective water purification techniques (Stefan & Bolton, 1998).
Hydration Studies in Dioxane-Water Solutions
Hydration effects in dioxane-water solutions have been studied to understand the concentration-dependent changes of thermal and elastic properties. This research is important for applications in chemistry and materials science (Sikorska & Linde, 2008).
Treatment Technologies for Environmental Contaminants
The development and application of treatment technologies for 1,4-dioxane, including its derivatives, have been explored extensively. These technologies are crucial for addressing environmental contamination and public health risks (Otto & Nagaraja,2007)
特性
IUPAC Name |
4-(iodomethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIGHSHTOHPLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


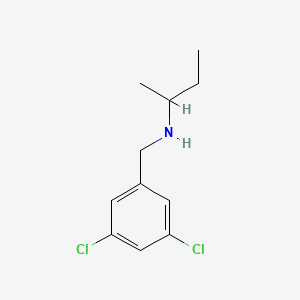

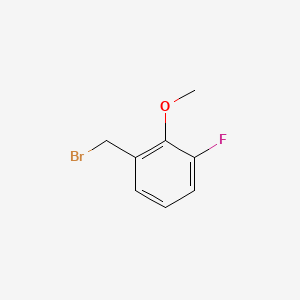
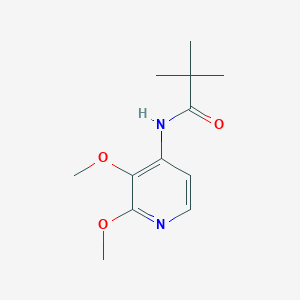
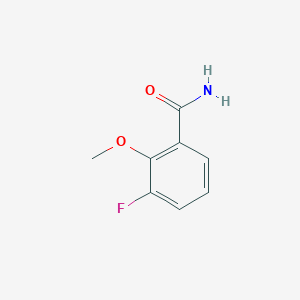
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)
